molecular formula C12H12N2O3 B14949241 Methyl 2-(4-methyl-1-oxophthalazin-2-yl)acetate

Methyl 2-(4-methyl-1-oxophthalazin-2-yl)acetate

Cat. No.: B14949241
M. Wt: 232.23 g/mol
InChI Key: MJLCBZCUPOOFCB-UHFFFAOYSA-N
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Description

METHYL 2-[4-METHYL-1-OXO-2(1H)-PHTHALAZINYL]ACETATE is a complex organic compound that belongs to the class of phthalazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[4-METHYL-1-OXO-2(1H)-PHTHALAZINYL]ACETATE typically involves the condensation of phthalic anhydride with hydrazine to form phthalazine. This intermediate is then methylated and esterified to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of METHYL 2-[4-METHYL-1-OXO-2(1H)-PHTHALAZINYL]ACETATE may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[4-METHYL-1-OXO-2(1H)-PHTHALAZINYL]ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phthalazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted phthalazines, which can be further functionalized for specific applications in medicinal chemistry.

Scientific Research Applications

METHYL 2-[4-METHYL-1-OXO-2(1H)-PHTHALAZINYL]ACETATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of METHYL 2-[4-METHYL-1-OXO-2(1H)-PHTHALAZINYL]ACETATE involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential as an inhibitor of key enzymes involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    Phthalazine: The parent compound of METHYL 2-[4-METHYL-1-OXO-2(1H)-PHTHALAZINYL]ACETATE, known for its biological activities.

    Methylphthalazine: A methylated derivative with similar properties.

    Phthalazinone: Another derivative with a keto group, used in medicinal chemistry.

Uniqueness

METHYL 2-[4-METHYL-1-OXO-2(1H)-PHTHALAZINYL]ACETATE stands out due to its unique ester functional group, which enhances its solubility and reactivity. This makes it a valuable compound for the development of new drugs and materials.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 2-(4-methyl-1-oxophthalazin-2-yl)acetate

InChI

InChI=1S/C12H12N2O3/c1-8-9-5-3-4-6-10(9)12(16)14(13-8)7-11(15)17-2/h3-6H,7H2,1-2H3

InChI Key

MJLCBZCUPOOFCB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)OC

Origin of Product

United States

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